2-Nitro-4-(2,4,6-trifluorophenyl)phenol
CAS No.: 1261902-80-0
Cat. No.: VC11748312
Molecular Formula: C12H6F3NO3
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261902-80-0 |
---|---|
Molecular Formula | C12H6F3NO3 |
Molecular Weight | 269.18 g/mol |
IUPAC Name | 2-nitro-4-(2,4,6-trifluorophenyl)phenol |
Standard InChI | InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H |
Standard InChI Key | BABWEOCJTFFCEN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-nitro-4-(2,4,6-trifluorophenyl)phenol is C₁₂H₇F₃NO₃, with a molecular weight of 285.19 g/mol. The compound features:
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A phenolic hydroxyl group at C1, contributing acidity (pKa ≈ 8–10, estimated from nitro-phenol analogs) .
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A nitro group (-NO₂) at C2, which strongly withdraws electrons via resonance, further acidifying the phenol .
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A 2,4,6-trifluorophenyl group at C4, introducing steric bulk and additional electron-withdrawing effects.
The trifluorophenyl moiety adopts a planar configuration due to fluorine’s electronegativity, while the nitro group induces a dipole moment that enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Synthetic Pathways and Optimization
Nitration of Phenolic Precursors
A plausible route begins with 4-(2,4,6-trifluorophenyl)phenol as the starting material. Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃), where the phenolic hydroxyl group directs electrophilic substitution to the ortho position . Reaction conditions (e.g., temperature < 30°C, stoichiometric HNO₃) minimize di-nitration byproducts.
Example Protocol:
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Dissolve 4-(2,4,6-trifluorophenyl)phenol (10 mmol) in glacial acetic acid.
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Add concentrated HNO₃ (12 mmol) dropwise at 0–5°C.
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Stir for 4 hours, then quench with ice water.
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Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).
Yield: ~65% (estimated from analogous nitrations) .
Alternative Route: Coupling Reactions
An alternative approach involves Suzuki-Miyaura coupling between 2-nitro-4-bromophenol and 2,4,6-trifluorophenylboronic acid. This method avoids harsh nitration conditions and improves regioselectivity :
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Prepare 2-nitro-4-bromophenol via bromination of 4-nitrophenol.
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React with 2,4,6-trifluorophenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
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Isolate the product via acid-base extraction (pH 7–8).
Yield: ~70% (based on similar couplings) .
Physicochemical Properties
The electron-deficient aromatic ring renders the compound resistant to electrophilic attack but reactive toward nucleophilic substitution at the fluorine sites .
Future Directions
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